Boc-O-ethyl-L-tyrosine

Enzyme Inhibition Neuroscience Drug Discovery

Select Boc-O-ethyl-L-tyrosine (Boc-Tyr(Et)-OH) for peptide programs where enhanced membrane permeability and target engagement are non-negotiable. The O-ethyl modification permanently increases lipophilicity (LogP 3.41 vs. 1.79 for Boc-Tyr-OH), making it uniquely suited for CNS-targeted agents and hydrophobic receptor pockets. This building block delivers a validated AChE inhibitory scaffold (IC50 3.2 μM) that unprotected Boc-tyrosine cannot match. The ethyl ether is orthogonal to the acid-labile Boc group, enabling selective on-resin deprotection and precise control during Boc-SPPS of complex and cyclic peptides. Do not substitute with O-methyl or unprotected analogs—the steric and lipophilic balance of the ethyl group is critical for experimental reproducibility.

Molecular Formula C16H23NO5
Molecular Weight 309.36 g/mol
CAS No. 76757-91-0
Cat. No. B558041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-O-ethyl-L-tyrosine
CAS76757-91-0
SynonymsBoc-O-ethyl-L-tyrosine; 76757-91-0; Boc-Tyr(Et)-OH; (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-ethoxyphenyl)propanoicacid; Boc-Tyr-OEt; (2S)-3-(4-ethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoicacid; PubChem12171; AC1Q365U; AC1Q365V; SCHEMBL1000744; 15096_FLUKA; CTK5E3390; MolPort-001-793-457; NCLAAKQIHUIOIV-ZDUSSCGKSA-N; ZINC2539212; ANW-74487; MFCD00065601; SBB064131; AKOS015836430; AKOS015890014; CB-2108; CS13033; DS-2707; N-tert-Butoxycarbonyl-O-ethyl-L-tyrosine; AJ-38815
Molecular FormulaC16H23NO5
Molecular Weight309.36 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C16H23NO5/c1-5-21-12-8-6-11(7-9-12)10-13(14(18)19)17-15(20)22-16(2,3)4/h6-9,13H,5,10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m0/s1
InChIKeyNCLAAKQIHUIOIV-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-O-ethyl-L-tyrosine (CAS 76757-91-0): A Key Building Block in Peptide Synthesis and Drug Development


Boc-O-ethyl-L-tyrosine (CAS 76757-91-0), also known as Boc-Tyr(Et)-OH, is a protected tyrosine derivative with a tert-butyloxycarbonyl (Boc) group on the α-amino group and an ethyl group on the phenolic hydroxyl side chain [1]. With a molecular formula of C16H23NO5 and a molecular weight of 309.36 g/mol , this compound is a white to off-white solid with a melting point of 87–91°C . It is widely employed as a key building block in solid-phase peptide synthesis (SPPS), where the Boc group enables selective deprotection under acidic conditions (e.g., TFA), while the O-ethyl modification confers unique physicochemical properties . This derivative is also explored for its biological activity, including competitive inhibition of acetylcholinesterase with an IC50 of 3.2 μM .

Why Boc-O-ethyl-L-tyrosine Cannot Be Simply Substituted with Generic Tyrosine Derivatives


Boc-O-ethyl-L-tyrosine is not merely a protected tyrosine; the O-ethyl modification fundamentally alters its physicochemical and biological profile compared to unprotected Boc-tyrosine (CAS 3978-80-1) or other O-alkyl analogs. While the Boc group provides standard Nα-protection for SPPS, the ethyl ether on the phenolic oxygen introduces a permanent hydrophobic tag that increases lipophilicity (calculated LogP = 3.41 vs. 1.79 for Boc-Tyr-OH) and modulates enzyme recognition . These differences preclude direct substitution in any application where peptide conformation, membrane permeability, or target engagement is critical. Furthermore, unlike O-methyl analogs (e.g., Boc-O-methyl-L-tyrosine, CAS 53267-93-9), the ethyl group offers a distinct balance of steric bulk and lipophilicity, potentially leading to divergent biological outcomes . Therefore, selecting the correct O-alkyl derivative is essential for experimental reproducibility and successful peptide design.

Quantitative Differentiation of Boc-O-ethyl-L-tyrosine: Comparative Evidence for Informed Procurement


Acetylcholinesterase (AChE) Inhibitory Activity of Boc-O-ethyl-L-tyrosine

Boc-O-ethyl-L-tyrosine demonstrates measurable inhibition of acetylcholinesterase (AChE). It acts as a competitive inhibitor with an IC50 value of 3.2 μM, as determined in a standard AChE inhibition assay . A separate study reports a Ki value of 2.05 μM (2050 nM) for inhibition of fetal bovine serum AChE [1]. In contrast, Boc-L-tyrosine (without the O-ethyl modification) shows no significant AChE inhibition at comparable concentrations, indicating that the O-ethyl group is critical for this biological activity .

Enzyme Inhibition Neuroscience Drug Discovery

Lipophilicity (LogP) Comparison of Boc-O-ethyl-L-tyrosine vs. Boc-Tyrosine

The introduction of the O-ethyl group significantly increases the lipophilicity of the tyrosine residue. Boc-O-ethyl-L-tyrosine has a calculated LogP of 3.41 . For comparison, the unmodified Boc-L-tyrosine has a calculated LogP of 1.79 [1]. This difference of 1.62 log units corresponds to a theoretical 42-fold increase in octanol-water partition coefficient.

Lipophilicity Peptide Design ADME

Selective Deprotection Advantage of the Ethyl Ester in Boc-O-ethyl-L-tyrosine

Boc-O-ethyl-L-tyrosine features an ethyl ester on the C-terminus, which serves as a protecting group that can be selectively removed under mild basic conditions (e.g., saponification with NaOH or LiOH) without affecting the acid-labile Boc group . In contrast, the more common Boc-L-tyrosine methyl ester (CAS 4326-36-7) requires similar conditions but offers a smaller steric profile and slightly faster hydrolysis kinetics. The ethyl ester provides a balance between stability during synthesis and controlled deprotection for further functionalization .

Solid-Phase Peptide Synthesis Orthogonal Protection Peptide Chemistry

Solubility Profile of Boc-O-ethyl-L-tyrosine in Organic Solvents

Boc-O-ethyl-L-tyrosine is reported to be soluble in DMSO at concentrations suitable for biological assays . While specific quantitative solubility data in other organic solvents is limited, the compound is described as a fine crystalline powder with good solubility in organic solvents commonly used in peptide synthesis (e.g., DMF, DCM) . In comparison, the fully deprotected O-ethyl-L-tyrosine (CAS 32795-52-1) is soluble in water and ethanol , reflecting the dramatic impact of the Boc group on solubility.

Solubility Formulation Peptide Synthesis

Optimal Application Scenarios for Boc-O-ethyl-L-tyrosine Based on Quantitative Evidence


Development of Cholinergic Modulators for Neuroscience Research

Boc-O-ethyl-L-tyrosine is uniquely suited as a starting scaffold for the design of acetylcholinesterase (AChE) inhibitors. Its demonstrated IC50 of 3.2 μM against AChE , a property not shared by Boc-L-tyrosine, makes it a valuable building block for constructing peptide-based or peptidomimetic leads targeting cholinergic dysfunction in neurological disorders.

Synthesis of Lipophilic Peptide Therapeutics

The significantly increased lipophilicity of Boc-O-ethyl-L-tyrosine (LogP = 3.41) compared to standard Boc-tyrosine (LogP = 1.79) makes it an ideal choice for incorporating into peptide sequences where enhanced membrane permeability or improved binding to hydrophobic receptor pockets is desired. This is particularly relevant for developing orally bioavailable peptide drugs or central nervous system (CNS)-targeted agents.

Solid-Phase Peptide Synthesis (SPPS) Requiring Orthogonal Protection

Boc-O-ethyl-L-tyrosine is a robust building block for Boc-SPPS. The ethyl ester provides a stable C-terminal protecting group that is orthogonal to the acid-labile Boc group, allowing for selective deprotection and on-resin modifications . This is critical for constructing complex peptides and cyclic peptides where precise control over functional group reactivity is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-O-ethyl-L-tyrosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.